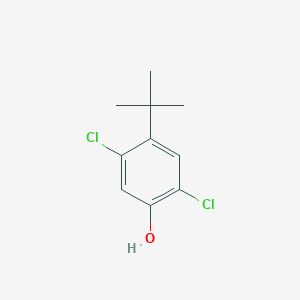
4-Tert-butyl-2,5-dichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2,5-dichlorophenol is a useful research compound. Its molecular formula is C10H12Cl2O and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
Precursor in Organic Synthesis
TBCP serves as a precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, such as:
- Substitution Reactions : TBCP can undergo nucleophilic substitution to form substituted phenols.
- Oxidation Reactions : It can be oxidized to generate quinones or other oxidized phenolic compounds.
- Reduction Reactions : TBCP can also be reduced to yield dechlorinated or modified phenolic compounds.
Biological Research
Antimicrobial Properties
Research has indicated that TBCP exhibits potential antimicrobial properties. Studies have focused on its effects on different biological systems, suggesting that it may inhibit the growth of certain pathogens. The mechanism of action involves interactions with biological molecules, potentially influencing cellular pathways and enzyme activities .
Biodegradation Studies
TBCP is subject to biodegradation processes investigated by various microbial strains. For instance, Sphingobium fuliginis strain TIK-1 has been shown to degrade TBCP effectively through a meta-cleavage pathway. The degradation products include 4-tert-butylcatechol and other metabolites, which are further utilized by the bacteria for growth .
Environmental Applications
Photocatalytic Degradation
The environmental impact of TBCP is significant due to its classification as an endocrine disruptor. Recent studies have explored photocatalytic degradation methods using iron-doped titanium dioxide (TiO2) nanoparticles under UV light. These methods have demonstrated high efficacy in removing TBCP from aqueous solutions, achieving removal rates exceeding 90% under optimized conditions .
Industrial Applications
Intermediate in Chemical Manufacturing
In the industrial sector, TBCP is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for applications in the synthesis of various industrial compounds, including stabilizers and antioxidants for polymers .
Case Studies
特性
CAS番号 |
52780-22-0 |
|---|---|
分子式 |
C10H12Cl2O |
分子量 |
219.1 g/mol |
IUPAC名 |
4-tert-butyl-2,5-dichlorophenol |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,1-3H3 |
InChIキー |
UBLDZSSBAAKNKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1Cl)O)Cl |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















